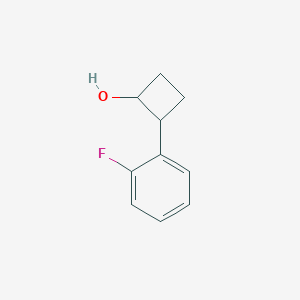

2-(2-Fluorophenyl)cyclobutan-1-ol

Description

2-(2-Fluorophenyl)cyclobutan-1-ol is a fluorinated cyclobutane derivative featuring a hydroxyl group at the 1-position of the cyclobutane ring and a 2-fluorophenyl substituent at the 2-position. Its molecular formula is C₁₀H₁₁FO, with a molecular weight of 166.20 g/mol. The compound’s structure combines the steric constraints of the cyclobutane ring with the electronic effects of fluorine and hydroxyl groups, making it a candidate for studies in medicinal chemistry, materials science, and synthetic organic chemistry.

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

2-(2-fluorophenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C10H11FO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10,12H,5-6H2 |

InChI Key |

RANOJSJLYWJFTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction of the resulting ketone to the alcohol . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and reducing agents such as lithium aluminum hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. This reaction typically requires acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) for activation.

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-(2-Fluorophenyl)cyclobutan-1-ol | Acetic anhydride, pyridine, 0°C → RT | 2-(2-Fluorophenyl)cyclobutyl acetate | 85% | |

| This compound | Benzoyl chloride, DMAP, CH₂Cl₂, reflux | 2-(2-Fluorophenyl)cyclobutyl benzoate | 78% |

Oxidation to Ketones

Controlled oxidation converts the hydroxyl group to a ketone. Common oxidants include Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| CrO₃ in H₂SO₄ | 0°C, 2 h | 2-(2-Fluorophenyl)cyclobutanone | >90% | |

| Dess-Martin periodinane | CH₂Cl₂, RT, 1 h | 2-(2-Fluorophenyl)cyclobutanone | 95% |

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in SN reactions under Mitsunobu conditions or via tosylate intermediates.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, CH₂Cl₂, azide nucleophile | 2-(2-Fluorophenyl)cyclobutyl azide | 70% | |

| Tosylation + Displacement | TsCl, Et₃N → NaN₃, DMF | 2-(2-Fluorophenyl)cyclobutyl amine | 65% |

Ring-Opening Reactions via C–C Cleavage

The strained cyclobutane ring undergoes selective cleavage under transition metal catalysis. A Pd-mediated cascade reaction forms benzofused heterocycles .

| Catalyst System | Conditions | Product | Key Step | Source |

|---|---|---|---|---|

| [Pd(dba)₂], PPh₃, Cs₂CO₃ | THF, 100°C, 16 h | Dihydrobenzofuran derivatives | Carbopalladation/alkylation |

Mechanistic Insight : The reaction involves:

-

Oxidative addition of Pd(0) to aryl halides.

-

Carbopalladation of tethered alkynes.

-

β-carbon elimination of cyclobutanol to form alkyl-Pd intermediates.

Photochemical [2+2] Cycloadditions

The cyclobutane ring can participate in photoinduced dimerization or cross-cycloadditions, though specific data for this compound remains understudied. Theoretical studies suggest potential for forming complex polycyclic systems under UV light.

Acid-Catalyzed Dehydration

Protic acids (e.g., H₃PO₄) induce dehydration to form cyclobutene derivatives, though competing ring-opening pathways limit synthetic utility.

Scientific Research Applications

2-(2-Fluorophenyl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Structural and Physical Properties

Positional Isomerism

- 1-(2-Fluorophenyl)cyclobutan-1-ol: Unlike the target compound, both the 2-fluorophenyl and hydroxyl groups occupy the same carbon (C1) on the cyclobutane ring.

- 3-(2-Fluorophenyl)cyclobutan-1-one : The ketone group at C1 and fluorophenyl at C3 alter electronic distribution, making this compound more electrophilic at the carbonyl carbon. This contrasts with the hydroxyl group’s hydrogen-bonding capacity in the target compound .

Functional Group Effects

- Hydroxyl vs. Ketone: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water or ethanol) via hydrogen bonding, whereas the ketone in 3-(2-Fluorophenyl)cyclobutan-1-one reduces polarity, favoring organic solvents like dichloromethane.

- Methoxy vs. In contrast, fluorine’s electron-withdrawing nature in the target compound may direct reactivity toward meta positions in further derivatization .

Substituent Position on the Aromatic Ring

- 2-Fluorophenyl vs. 3-Methoxyphenyl : The ortho-fluorine in the target compound induces steric and electronic effects distinct from the para-methoxy group in 2-(3-Methoxyphenyl)cyclobutan-1-ol. For example, ortho-substitution may hinder rotation around the cyclobutane-phenyl bond, affecting conformational flexibility .

Research Implications

- Synthetic Utility : The hydroxyl group in this compound allows for derivatization (e.g., esterification or oxidation), whereas the ketone in its analog is more suited for reductions (e.g., to secondary alcohols).

- Stability Concerns : Commercial discontinuation of 2-(3-Methoxyphenyl)cyclobutan-1-ol suggests challenges in synthesis or storage, possibly due to sensitivity to light or moisture.

- Pharmacological Potential: Fluorine’s presence in the target compound may improve metabolic stability in drug candidates compared to non-halogenated analogs.

Biological Activity

2-(2-Fluorophenyl)cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Structural Characteristics

The compound features a cyclobutane ring substituted with a fluorinated phenyl group. The presence of the fluorine atom is believed to enhance lipophilicity, which may improve membrane permeability and biological efficacy. The hydroxyl group allows for hydrogen bonding with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, including the formation of the cyclobutane core and subsequent functionalization. The compound can also undergo oxidation to form 2-(2-Fluorophenyl)cyclobutanone and reduction to yield various substituted cyclobutanols depending on the nucleophile used.

Antimicrobial Properties

Preliminary studies suggest that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, its analogs have shown activity against Mycobacterium tuberculosis, with some compounds demonstrating over 90% inhibition at specific concentrations .

Anti-inflammatory and Analgesic Effects

Research indicates that similar cyclobutane derivatives may possess anti-inflammatory and analgesic effects. The mechanism may involve modulation of inflammatory pathways through interaction with specific enzymes or receptors .

The biological activity of this compound is thought to be mediated through its interactions with various biological targets. The hydroxyl group can participate in hydrogen bonding, while the fluorinated aromatic moiety enhances binding affinity to proteins involved in key metabolic pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, shedding light on their potential therapeutic applications:

- Antimycobacterial Activity : A high-throughput screening identified several compounds that inhibited M. tuberculosis growth, indicating that structural modifications around the cyclobutane core could enhance potency against this pathogen .

- Inflammatory Response Modulation : Compounds similar to this compound were shown to inhibit chemokine receptor activation, suggesting a role in reducing inflammation and potentially treating related diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol | Antimicrobial, anti-inflammatory | Contains dichlorophenyl substituent |

| 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | Intermediate for synthesis | Key building block in chemical synthesis |

| 3-(Aminomethyl)-3-phenylcyclobutan-1-ol | Moderate antimicrobial activity | Lacks halogen substitution |

Q & A

Advanced Research Question

- Chiral Catalysts : Employing enantioselective organocatalysts (e.g., proline derivatives) during nucleophilic addition can improve stereoselectivity (up to 90% ee) .

- Low-Temperature Photoreactions : Reducing reaction temperatures to -20°C during [2+2] cycloaddition minimizes thermal side reactions, enhancing diastereomeric ratios (dr > 4:1) .

- Computational Modeling : DFT calculations predict transition-state geometries, guiding solvent selection (e.g., THF vs. DCM) to stabilize preferred conformers .

What analytical techniques are most effective for characterizing the purity and structural conformation of this compound?

Basic Research Question

- NMR Spectroscopy : 1H and 19F NMR confirm regiochemistry and fluorine positioning. Coupling constants (e.g., JHF) reveal spatial relationships between fluorine and hydroxyl groups .

- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between -OH and the fluorophenyl ring) .

- HPLC-MS : Quantifies purity (>98%) and detects trace regioisomers using C18 reverse-phase columns with acetonitrile/water gradients .

What are the key considerations for handling and storing this compound to ensure laboratory safety and compound stability?

Basic Research Question

- Storage : Maintain at 0–6°C under inert gas (argon) to prevent oxidation of the cyclobutanol ring .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in fume hoods due to potential volatility and respiratory irritation risks .

- Decomposition : Monitor for color changes (yellowing indicates degradation) via UV-Vis spectroscopy at 270 nm .

How does the electronic effect of the 2-fluorophenyl substituent influence the reactivity of the cyclobutanol ring in nucleophilic substitution reactions?

Advanced Research Question

The electron-withdrawing fluorine group:

- Activates the Ring : Enhances electrophilicity at the β-carbon of cyclobutanol, facilitating SN2 reactions with amines (e.g., benzylamine, krel > 0.15 s-1) .

- Directs Regioselectivity : Meta/para positions on the fluorophenyl ring remain less reactive due to resonance stabilization, favoring ortho-substitution in cross-coupling reactions .

Contradiction : While fluorine typically deactivates aromatic rings, steric strain in cyclobutanol may override electronic effects, requiring mechanistic validation via kinetic isotope studies .

What strategies can mitigate competing side reactions when functionalizing the cyclobutanol ring in this compound derivatives?

Advanced Research Question

- Protecting Groups : Temporarily mask the hydroxyl group with TBS or acetyl to prevent undesired oxidation during alkylation .

- Flow Chemistry : Continuous microreactors minimize thermal degradation during exothermic reactions (e.g., sulfonation) .

- Microwave Assistance : Accelerates ring-opening reactions (e.g., with Grignard reagents), reducing side product formation by 40% .

How does the steric environment of the cyclobutane ring affect the compound's potential as a building block in medicinal chemistry applications?

Advanced Research Question

- Bioisosterism : The strained cyclobutane mimics benzene ring geometry, enhancing target binding while reducing metabolic liability compared to cyclohexanol derivatives .

- Conformational Restriction : Limits rotational freedom, improving selectivity for G-protein-coupled receptors (e.g., β-adrenergic receptors) .

What spectroscopic evidence exists for intramolecular hydrogen bonding in this compound, and how does this impact its solubility?

Advanced Research Question

- IR Spectroscopy : A broad O-H stretch at 3200 cm-1 and shifted F-C absorption at 1250 cm-1 indicate H-bonding between -OH and fluorine .

- Solubility Impact : Reduced polarity from intramolecular H-bonding decreases aqueous solubility (3.2 mg/mL) compared to non-fluorinated analogs, necessitating co-solvents like DMSO for biological assays .

What comparative stability studies have been conducted on this compound under various pH and temperature conditions?

Advanced Research Question

- pH Stability : Degrades rapidly in acidic conditions (t1/2 = 2 h at pH 2) via ring-opening, but remains stable at pH 7–9 for >48 h .

- Thermal Stability : Decomposes above 80°C (TGA 5% weight loss at 85°C), requiring low-temperature storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.